2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one
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Overview
Description
2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one is an organic compound that features a bromophenyl group and a trifluoromethyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .
Another method involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride. This reaction is known for its ability to produce compounds with strong rigidity and aggregation-induced emission properties .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and conditions can be optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and rigidity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins or enzymes, thereby modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups and properties.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activities.
Hydrazine-coupled pyrazole derivatives: Compounds with diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
2-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one is unique due to its combination of a bromophenyl group and a trifluoromethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
921932-43-6 |
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Molecular Formula |
C16H10BrF3O |
Molecular Weight |
355.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C16H10BrF3O/c17-13-8-6-11(7-9-13)14(10-16(18,19)20)15(21)12-4-2-1-3-5-12/h1-10H |
InChI Key |
ZNSDKPZBRCAKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC(F)(F)F)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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